Methyl 2-((trifluoromethyl)thio)benzoate
Description
Methyl 2-((trifluoromethyl)thio)benzoate is a sulfur-containing aromatic ester characterized by a trifluoromethylthio (-SCF₃) substituent at the ortho position of the benzoate ring. This compound is structurally significant due to the electron-withdrawing nature of the -SCF₃ group, which enhances its stability and reactivity in chemical and biological systems. For example, the carboxylic acid derivative, 2-((4-(trifluoromethyl)phenyl)thio)benzoic acid (CAS 895-45-4), shares a similarity score of 0.88 with this compound .
Properties
Molecular Formula |
C9H7F3O2S |
|---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
methyl 2-(trifluoromethylsulfanyl)benzoate |
InChI |
InChI=1S/C9H7F3O2S/c1-14-8(13)6-4-2-3-5-7(6)15-9(10,11)12/h2-5H,1H3 |
InChI Key |
JLTVGLNKVDJXRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((trifluoromethyl)thio)benzoate typically involves the reaction of methyl 2-chlorobenzoate with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((trifluoromethyl)thio)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Compounds with a trifluoromethyl group.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-((trifluoromethyl)thio)benzoate is used as a building block in organic synthesis. Its unique trifluoromethylthio group imparts desirable properties such as increased lipophilicity and metabolic stability to the molecules it is incorporated into.
Biology: In biological research, this compound is used to study the effects of trifluoromethylthio groups on the biological activity of molecules. It is also used in the design of enzyme inhibitors and other bioactive compounds.
Medicine: this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their anti-inflammatory, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the formulation of products that require high stability and efficacy.
Mechanism of Action
The mechanism of action of Methyl 2-((trifluoromethyl)thio)benzoate involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the binding affinity of the compound to its target proteins or enzymes, leading to increased biological activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-((trifluoromethyl)thio)benzoate with analogous compounds based on substituent groups, reactivity, and applications:
Substituent Variations on the Benzoate Core
Key Observations :
- Electron-Withdrawing Groups : The -SCF₃ group in this compound confers greater lipophilicity and metabolic stability compared to sulfonyl (-SO₂-) or methoxy (-OCH₃) substituents in analogs like triflusulfuron methyl ester .
- Bioactivity : Compounds with sulfamoyl and heterocyclic thioether groups (e.g., II-2) exhibit stronger antifungal and nematicidal activity, suggesting that additional functional groups enhance biological interactions .
Physical and Spectral Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
